3-(Dimethylamino)-1-(6-phenylpyridin-2-yl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(6-phenylpyridin-2-yl)prop-2-en-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenylpyridinyl moiety, and a propenone linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(6-phenylpyridin-2-yl)prop-2-en-1-one typically involves the condensation of 6-phenyl-2-pyridinecarboxaldehyde with dimethylamine and an appropriate propenone precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(6-phenylpyridin-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-(Dimethylamino)-1-(6-phenylpyridin-2-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(6-phenylpyridin-2-yl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Dimethylamino)-1-(6-phenylpyridin-2-yl)prop-2-en-1-one include other pyridine derivatives and propenone-containing compounds. Examples include:
- 3-(Dimethylamino)-1-(2-pyridinyl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(4-phenylpyridin-2-yl)prop-2-en-1-one
Uniqueness
What sets this compound apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922164-01-0 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(6-phenylpyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H16N2O/c1-18(2)12-11-16(19)15-10-6-9-14(17-15)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
LMWXCEDUUCZJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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